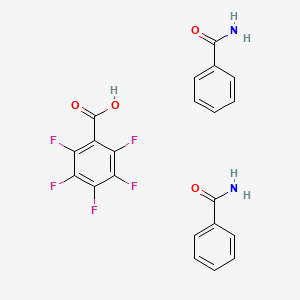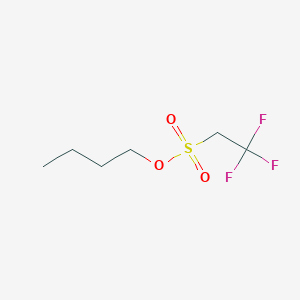
Butyl 2,2,2-trifluoroethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2,2-trifluoroethane-1-sulfonate is an organic compound characterized by the presence of a butyl group attached to a trifluoroethane sulfonate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2,2,2-trifluoroethane-1-sulfonate can be synthesized through the reaction of butanol with 2,2,2-trifluoroethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2,2-trifluoroethane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields butyl azide, while oxidation with potassium permanganate produces this compound oxide .
Scientific Research Applications
Butyl 2,2,2-trifluoroethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which butyl 2,2,2-trifluoroethane-1-sulfonate exerts its effects involves the interaction of the trifluoroethane sulfonate group with various molecular targets. This interaction can lead to the formation of stable intermediates or transition states, facilitating specific chemical transformations. The molecular pathways involved often include nucleophilic attack on the sulfonate group, leading to the formation of new covalent bonds .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethane-1-sulfonic acid
- Difluoromethyl triflate
Uniqueness
Butyl 2,2,2-trifluoroethane-1-sulfonate is unique due to the presence of the butyl group, which imparts specific steric and electronic properties. This makes it more versatile in certain chemical reactions compared to its analogs. Additionally, the trifluoroethane sulfonate moiety enhances its reactivity and stability, making it a valuable reagent in various applications .
Properties
CAS No. |
918655-85-3 |
|---|---|
Molecular Formula |
C6H11F3O3S |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
butyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C6H11F3O3S/c1-2-3-4-12-13(10,11)5-6(7,8)9/h2-5H2,1H3 |
InChI Key |
IQDGNTUROHOEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
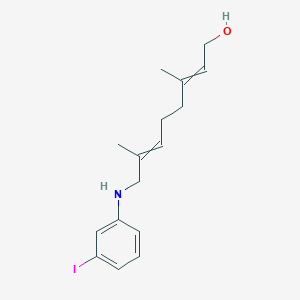
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
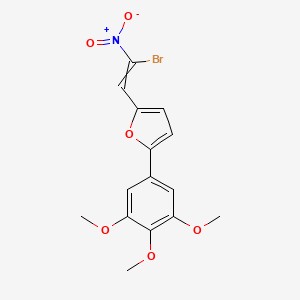
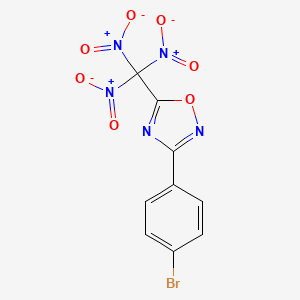
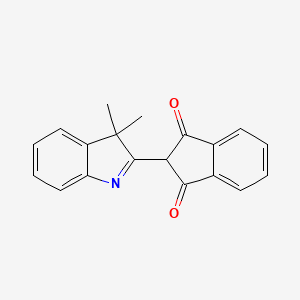
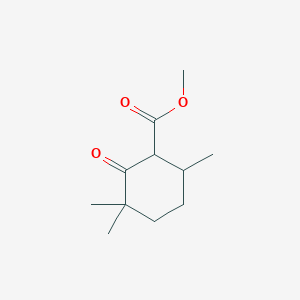
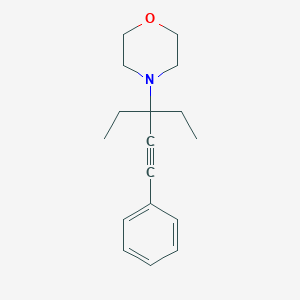
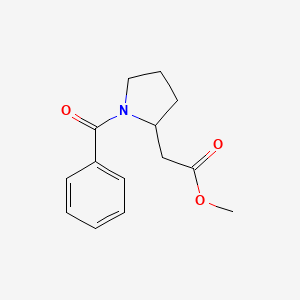
![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
